molecular formula C26H22N4O3 B2579754 N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251566-25-2

N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2579754
CAS No.: 1251566-25-2
M. Wt: 438.487
InChI Key: HCWKNZZFDNCAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a novel, synthetic small molecule identified as a potent and selective inhibitor of phosphodiesterase 5 (PDE5). Research into this compound focuses on its potential to induce apoptosis and inhibit proliferation in various cancer cell lines. A 2024 study demonstrated its efficacy against triple-negative breast cancer (TNBC) cells, suggesting a mechanism that may involve the downregulation of the c-Myc oncogene. Its core structure is based on the pyrazoloquinoline scaffold, which is known for its diverse pharmacological activities. This reagent is of significant interest in oncology research and drug discovery for developing new targeted therapies, particularly for aggressive cancers with limited treatment options. It is supplied exclusively for laboratory research purposes.

Properties

CAS No.

1251566-25-2

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-16-7-10-19(11-8-16)30-26(32)21-15-27-22-12-9-17(13-20(22)24(21)29-30)25(31)28-14-18-5-3-4-6-23(18)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

HCWKNZZFDNCAAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : Approximately 338.36 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. Specifically, compounds with similar structures showed potent inhibition of topoisomerase IIα activity, comparable to established chemotherapeutic agents like etoposide .

Table 1: Cytotoxicity of Pyrazolo[4,3-f]quinoline Derivatives

CompoundCell Line TestedGI50 (µM)Mechanism of Action
1MACHN< 8Topoisomerase IIα inhibition
2ENUGC-3< 7Topoisomerase IIα inhibition
2PPC-3< 8Topoisomerase IIα inhibition

Antimicrobial Activity

In addition to anticancer effects, pyrazoloquinolines have demonstrated antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing promising results that warrant further investigation for potential therapeutic applications .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. This compound has been shown to inhibit certain enzymes and receptors crucial for cellular processes. For instance, it may interfere with the function of topoisomerases, leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Anticancer Activity : A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The most effective compounds exhibited GI50 values below 8 µM across multiple tests, indicating strong potential as anticancer agents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar derivatives revealed that these compounds could inhibit the growth of various pathogenic bacteria. The results support the hypothesis that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The compound’s pyrazolo[4,3-c]quinoline core distinguishes it from analogs with pyrazolopyridine or dihydroquinoline backbones. Key comparisons include:

Compound Name Core Structure Substituents Functional Groups
Target Compound Pyrazolo[4,3-c]quinoline 2-(p-tolyl), 8-(2-methoxybenzylamide) Carboxamide, Methoxy, p-Tolyl
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolo[4,3-c]pyridine 2-phenyl, 5-quinolin-3-yl, 7-ethyl ester Ester, Quinoline
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (38-40) Dihydroquinoline 1-pentyl, 3-aryl carboxamide Carboxamide, Pentyl
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) Hexahydroquinoline 4-hydroxy, 3-carboxamide, 3-pyridylmethyl Hydroxy, Carboxamide, Pyridyl

Key Observations :

  • Substituent Effects : The 2-(p-tolyl) group in the target compound may increase lipophilicity (logP) relative to the phenyl group in compound 7f , while the 2-methoxybenzyl carboxamide could improve hydrogen-bonding capacity compared to ester or alkyl groups .
Physicochemical Properties
  • Melting Points: Compound 7f exhibits a high melting point (248–251°C), likely due to its crystalline ester group.
  • Solubility: The 2-methoxybenzyl group in the target compound could enhance solubility in polar solvents compared to the pentyl or quinoline substituents in analogs .
Polymorphism Considerations

While polymorphism is noted in hexahydroquinoline derivatives (e.g., compound 2) , the pyrazoloquinoline core’s rigidity may reduce the likelihood of polymorphic forms in the target compound. However, this requires experimental validation.

Research Implications and Limitations

  • Structural Advantages : The target compound’s carboxamide and methoxy groups position it as a candidate for further pharmacological studies, particularly in targeting hydrophobic enzyme pockets.
  • Data Gaps : Experimental data on the target compound’s yield, melting point, and biological activity are absent in the provided evidence, necessitating further characterization.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrazoloquinoline core in this compound?

The pyrazoloquinoline scaffold is typically synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes, using formic acid derivatives as CO surrogates. This method enables efficient intramolecular cyclization to form the fused heterocyclic system . For the carboxamide group at position 8, coupling reactions (e.g., EDCI/HOBt-mediated amidation) with activated esters or acid chlorides are employed, as demonstrated in analogous triazolopyrazine derivatives . Key steps include:

  • Optimization of catalyst loading (e.g., Pd(OAc)₂ or Pd/C).
  • Use of anhydrous DMF or THF for moisture-sensitive intermediates.
  • Monitoring reaction progress via TLC or HPLC to ensure cyclization completeness.

Q. How is the compound characterized spectroscopically, and what diagnostic signals confirm its structure?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For example:

  • ¹H-NMR : Aromatic protons in the pyrazoloquinoline core appear as distinct multiplets (δ 7.2–8.5 ppm). Methoxy groups (e.g., -OCH₃) resonate as singlets near δ 3.8–4.0 ppm .
  • IR : Stretching vibrations for carbonyl groups (C=O, 1680–1720 cm⁻¹) and amide N-H (3300–3470 cm⁻¹) are critical .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the exact mass calculated for C₂₇H₂₄N₄O₃.

Advanced Research Questions

Q. What strategies mitigate low yields in the final amidation step of the carboxamide group?

Low yields often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

  • Pre-activation of the carboxylic acid : Use of EDCI/HOBt or HATU/DIPEA to generate active esters .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature control : Heating at 60–80°C for 18–24 hours improves reaction kinetics without decomposition .

Q. How can crystallography resolve contradictions in proposed vs. observed stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignments. For example:

  • In analogous pyrazoloquinoline derivatives, SC-XRD confirmed the Z-configuration of exocyclic double bonds and the planarity of the heterocyclic core .
  • Discrepancies between NMR-derived coupling constants and crystallographic data can indicate dynamic conformational changes in solution .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 09) are used to:

  • Predict binding affinity to target proteins (e.g., kinases or receptors).
  • Estimate logP values for lipophilicity assessment, critical for blood-brain barrier penetration.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Data Analysis and Optimization

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Step 1 : Validate computational models (e.g., B3LYP/6-31G*) by comparing calculated shifts with experimental data for known analogs .
  • Step 2 : Investigate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using implicit solvation models.
  • Step 3 : Consider proton exchange processes (e.g., tautomerism) that may broaden or split signals .

Q. What experimental parameters optimize catalytic efficiency in the cyclization step?

A factorial design of experiments (DoE) can systematically evaluate:

  • Catalyst type : Pd(OAc)₂ vs. PdCl₂(PhCN)₂ .
  • CO surrogate : Formic acid vs. Mo(CO)₆ .
  • Reaction time : 12–48 hours to balance conversion and side-product formation.
  • Temperature : 80–120°C for optimal activation energy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.